N,N-dimethyl-2-(methylamino)acetamide
Description
Significance and Role in Contemporary Chemical and Biological Sciences
N,N-dimethyl-2-(methylamino)acetamide serves as a crucial building block in organic synthesis, particularly in the creation of compounds targeted for pharmaceutical applications. Research has highlighted its role as an intermediate in the production of various bioactive molecules, including hormone drugs and enzyme inhibitors. One notable area of investigation involves the development of substituted acetamide (B32628) derivatives as potential inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. This line of inquiry underscores the compound's relevance in the search for new therapeutic agents for neurodegenerative disorders.
Beyond its utility in medicinal chemistry, this compound also finds applications in other areas of chemical science. It is utilized in the synthesis of plant growth regulators, indicating its potential impact on agricultural chemistry. Furthermore, its properties as a dye, a solvent, and a metal ion coordination agent demonstrate its broader utility in materials science and analytical chemistry. The ability of its amine and amide groups to coordinate with metal ions makes it a candidate for the development of novel catalysts and functional materials.
Overview of Research Trajectories for Amide Derivatives
The study of this compound is situated within a broader context of intensive research into amide derivatives. The amide bond is a fundamental linkage in chemistry and biology, forming the backbone of proteins and being present in a vast number of pharmaceuticals and industrial polymers. wikipedia.orgfiveable.me Consequently, the development of novel methods for the synthesis and modification of amides is a highly active area of research.
A significant research trajectory focuses on the development of more efficient and sustainable methods for amide bond formation. Traditional methods often require harsh conditions and produce significant waste. ucl.ac.uk To address this, chemists are exploring catalytic amidation reactions that proceed under milder conditions and with greater atom economy. catalyticamidation.infocatalyticamidation.infosigmaaldrich.com These include methods employing boronic acids and transition metal catalysts, as well as innovative approaches like visible-light-mediated amide synthesis. nih.gov
Another major research direction involves the incorporation of amide derivatives into new materials. The structural rigidity and hydrogen-bonding capabilities of the amide group are being exploited to create advanced polymers and functional materials with tailored properties. wikipedia.org
In the realm of biological sciences, the focus remains on the design and synthesis of biologically active amides. nih.govgoogle.com Researchers are actively exploring how modifications to the amide structure can influence the pharmacological properties of a molecule, leading to the development of new drugs with improved efficacy and reduced side effects. researchgate.netresearchgate.netnumberanalytics.com The synthesis of N-heterocyclic compounds from N,N-dimethylacetamides is one such strategy being investigated to create novel molecular scaffolds for drug discovery.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1857-20-1 | acs.org |
| Molecular Formula | C5H12N2O | acs.org |
| Molecular Weight | 116.16 g/mol | acs.org |
| Boiling Point | 175.4 °C | sigmaaldrich.com |
| Density | 0.934 g/cm³ | sigmaaldrich.com |
| Flash Point | 59.9 °C | sigmaaldrich.com |
| Refractive Index | 1.437 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-(methylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGXPPQTXUCBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366314 | |
| Record name | N,N-dimethyl-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-20-1 | |
| Record name | N,N-Dimethyl-2-(methylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1857-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-dimethyl-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-2-(methylamino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to N,N-dimethyl-2-(methylamino)acetamide Synthesis
The construction of the target molecule hinges on the efficient formation of the N,N-dimethylamide moiety from a suitable precursor. This can be approached through direct conversion of existing amides or by building the molecule from carboxylic acid or ester functionalities.
Amidation reactions are fundamental to the synthesis of this compound. These pathways can involve the direct substitution of an amine on an amide precursor or the condensation of a carboxylic acid and an amine.
The synthesis of an amide by reacting an existing amide with an amine is known as transamidation. The direct reaction of N,N-dimethylacetamide (DMAc) with methylamine to yield this compound is a challenging transformation. Tertiary amides like DMAc are generally unreactive, and their transamidation often requires harsh conditions or catalysis due to the stability of the amide bond. researchgate.net
Recent advancements have demonstrated that this transformation can be promoted under specific conditions. For instance, metal-free transamidation of DMAc with various primary amines has been achieved using promoters like ammonium iodide (NH₄I) at elevated temperatures (125-145 °C). researchgate.netnih.gov Another approach involves mediation by strong bases, such as sodium tert-butoxide (NaOtBu), which can facilitate the reaction at room temperature under solvent-free conditions. nih.govresearchgate.net
The mechanistic pathway for base-mediated transamidation involves the initial deprotonation of the primary amine by the strong base. The resulting anion then acts as a potent nucleophile, attacking the carbonyl carbon of the N,N-dimethylacetamide. This addition forms a tetrahedral intermediate. researchgate.net Subsequent collapse of this intermediate, with the expulsion of a dimethylamide anion (a poor leaving group), leads to the formation of the new, more stable amide product. The reaction is driven forward by the relative basicity of the leaving group and the attacking nucleophile.
Interactive Data Table: Conditions for Transamidation of DMAc
| Promoter/Catalyst | Temperature (°C) | Solvent | Key Features |
| Ammonium Iodide (NH₄I) | 125-145 | None | Metal-free conditions; suitable for various primary amines. researchgate.net |
| Sodium tert-Butoxide (NaOtBu) | Room Temp. | None | Facile work-up; good functional group compatibility. researchgate.net |
| Imidazolium Chloride | 150 | None | Catalytic approach for primary amines. nih.gov |
| Iodine (I₂) | Not Specified | Not Specified | A novel and convenient method for transamidation of DMAc. sioc-journal.cn |
A more conventional and versatile method for forming the target amide bond is through the dehydration-based coupling of a carboxylic acid with an amine. In this approach, N-methylglycine (sarcosine) is reacted directly with dimethylamine (B145610) in the presence of a coupling agent that facilitates the removal of a water molecule.
This reaction is a standard procedure in peptide synthesis. The carboxylic acid of sarcosine is first "activated" by a coupling reagent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC). The activation step converts the carboxyl group's hydroxyl into a better leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by dimethylamine. The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the desired amide, this compound, and a urea byproduct. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature.
To prevent self-condensation or other side reactions involving the secondary amine of the sarcosine backbone, protecting group strategies are often employed. The use of a temporary blocking group on the nitrogen atom of the glycine derivative ensures that the amidation reaction occurs exclusively at the carboxylic acid terminus.
A robust synthetic route utilizes an N-protected form of sarcosine, such as N-Boc-sarcosine (Boc-N-Me-Gly-OH). peptide.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.
The synthesis begins with the activation of the carboxylic acid of N-Boc-sarcosine. This can be followed by direct reaction with dimethylamine as described in the dehydration approach. Alternatively, the N-Boc-sarcosine can be converted into an ester, typically a methyl or ethyl ester. This esterification serves to activate the carbonyl group for a subsequent nucleophilic substitution reaction known as aminolysis. researchgate.net
In the aminolysis step, the N-Boc-sarcosine methyl ester is treated with dimethylamine. The lone pair of electrons on the nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the methoxide leaving group and forming the stable amide bond. This reaction produces N-Boc-protected this compound. The aminolysis of esters can sometimes be slow and may be accelerated by heating or by using a catalyst. researchgate.netrsc.orgresearchgate.net
The final step in this synthetic sequence is the removal of the Boc protecting group to unveil the secondary amine and yield the target compound. Boc deprotection is typically accomplished under acidic conditions. The protected amide is dissolved in a suitable solvent and treated with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates its cleavage. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to release the free secondary amine. When an acid like HCl is used for the deprotection, the newly formed free amine is protonated in situ, directly yielding the hydrochloride salt of this compound. This salt form often has improved crystallinity and stability compared to the free base, simplifying purification and handling.
Halogenated Precursor Routes
A common and effective strategy for the synthesis of α-amino amides involves the use of α-halo-substituted amide precursors. The halogen atom, typically chlorine, serves as a good leaving group for nucleophilic substitution by an amine.
For instance, a known process involves the reaction of 2-chloro-N-(2',6'-dimethylphenyl)acetamide with methylamine. In this synthesis, a solution of the chloroacetamide derivative in a suitable solvent like tetrahydrofuran (THF) is treated with a cold solution of methylamine. The reaction proceeds via a nucleophilic attack of the methylamine on the carbon bearing the chlorine atom, displacing the chloride and forming the corresponding N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide. This reaction is typically stirred overnight to ensure completion. The product is then isolated and purified after a standard acid-base workup. A similar approach can be envisioned for the synthesis of the title compound, starting from 2-chloro-N,N-dimethylacetamide, which is commercially available or can be synthesized from the reaction of chloroacetyl chloride with dimethylamine.
Table 1: Synthesis of an N-Aryl-2-(methylamino)acetamide
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
| 2-chloro-N-(2',6'-dimethylphenyl)acetamide | Methylamine | THF | N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide | 67% |
Ring-Opening Reactions in Heterocyclic Precursors
The use of heterocyclic precursors that can undergo ring-opening reactions provides an alternative pathway to acyclic amide structures. This methodology can offer advantages in terms of stereocontrol and functional group compatibility.
Sulfahydantoins, which are sulfur-containing heterocyclic compounds, can in principle be cleaved to yield substituted acetamides. However, the application of this specific ring-opening reaction for the synthesis of this compound has not been documented in the scientific literature. This route remains a theoretical possibility that would require significant methodological development. The general concept would involve the synthesis of a suitably substituted sulfahydantoin that, upon cleavage, would generate the desired this compound structure. This would likely involve a multi-step process to first construct the heterocyclic ring with the appropriate substituents, followed by a selective cleavage of the ring to unmask the final acetamide (B32628) product.
Synthesis of this compound Derivatives
The modification of a pre-existing molecule is a cornerstone of synthetic chemistry, allowing for the creation of a library of related compounds. Alkylation and acylation are fundamental strategies for the derivatization of amino functionalities.
A highly plausible route to this compound involves the methylation of a suitable precursor such as 2-amino-N,N-dimethylacetamide. The synthesis of 2-amino-N,N-dimethylacetamide hydrochloride is described in patent literature, starting from glycine methyl ester hydrochloride. This precursor can be N-protected, converted to the N,N-dimethylamide, and then deprotected to yield the free amine.
The subsequent N-methylation of 2-amino-N,N-dimethylacetamide would be the final step to obtain the target molecule. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base to neutralize the generated acid. Care must be taken to control the degree of methylation to favor the formation of the monomethylated product over the quaternary ammonium salt.
Acylation of the amino group in this compound would lead to a variety of derivatives. For example, reaction with acetyl chloride or acetic anhydride would yield N-(2-(dimethylamino)-2-oxoethyl)-N-methylacetamide. These derivatization reactions are standard transformations in organic synthesis and allow for the fine-tuning of the physicochemical properties of the parent molecule.
While not a direct synthesis of this compound, the synthesis of N-(2-(methylamino)ethyl) derivatives of phthalazinones illustrates the construction of a methylaminoethyl side chain, which is structurally related to the target compound. In these syntheses, a phthalazinone core is N-alkylated with a protected 2-(methylamino)ethanol derivative.
For example, a phthalazinone can be reacted with an N-Boc- or N-tosyl-protected derivative of N-methylethanolamine under Mitsunobu conditions or in the presence of a base like sodium methoxide. The protecting group is then removed in a subsequent step to yield the desired 2-[2-(methylamino)ethyl]phthalazinone. This multi-step approach highlights the strategies used to introduce a methylaminoalkyl group onto a nitrogen-containing scaffold.
Table 2: Example of a Protecting Group Removal Step in the Synthesis of a Methylaminoethyl Phthalazinone Derivative
| Starting Material | Reagent | Product | Yield |
| 2-[2-(N-Boc-N-methylamino)ethyl]phthalazinone | 20% HCl in MeOH | 2-[2-(methylamino)ethyl]phthalazinone | Good |
Chemical Reactivity and Mechanistic Investigations
The chemical behavior of this compound is dictated by its two key functional groups: a tertiary amide and a tertiary amine. These moieties confer distinct reactivity, allowing for a range of chemical transformations. Mechanistic investigations into related compounds provide a framework for understanding the reaction pathways of this molecule.
The oxidation of this compound can occur at two primary sites: the tertiary amine (methylamino group) and the N,N-dimethylamide group. The specific products formed depend on the oxidant and reaction conditions.
The tertiary amine is susceptible to oxidation by reagents such as hydrogen peroxide (H₂O₂) or peroxy acids. This reaction typically yields an N-oxide, a stable and often isolable product. acs.orgpearson.comlibretexts.org The mechanism involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidant. pearson.com Flavin-catalyzed oxidation with H₂O₂ has been shown to be a mild and highly efficient method for converting tertiary amines to their corresponding N-oxides, often achieving high conversion rates in a short time compared to non-catalyzed reactions. acs.orgacs.org
Oxidation can also affect the N,N-dimethylamide group. Studies on N,N-dimethylacetamide (DMAc) have shown that oxidation can lead to N-dealkylation, producing formaldehyde and N-methylacetamide as by-products. rsc.orgnih.govrsc.org This process is relevant in both chemical and biological systems, where cytochrome P450 enzymes can catalyze such transformations. nih.gov The proposed mechanism for DMAc oxidation suggests the formation of mono- and bis-hydroxy derivatives, which can then decompose. rsc.org Therefore, oxidation of this compound could potentially lead to a mixture of the N-oxide at the methylamino nitrogen and products resulting from demethylation at the amide nitrogen.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent | Target Site | Potential Product(s) |
| Hydrogen Peroxide (H₂O₂) | Tertiary Amine | N,N-dimethyl-2-(methyl-oxido-amino)acetamide (N-oxide) |
| Peroxy Acids | Tertiary Amine | N,N-dimethyl-2-(methyl-oxido-amino)acetamide (N-oxide) |
| Ozone (O₃) / UV | Amide Group | N-methyl-2-(methylamino)acetamide, Formaldehyde |
| Cytochrome P450 | Amide Group | N-methyl-2-(methylamino)acetamide, Formaldehyde |
The amide functional group in this compound can be reduced to a tertiary amine. This transformation is most commonly achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comjove.comlibretexts.org Unlike the reduction of other carbonyl compounds like esters, which yield alcohols, the reduction of amides replaces the carbonyl oxygen with two hydrogen atoms, converting the R(CO)NR'₂ to RCH₂NR'₂. libretexts.org
The mechanism for LiAlH₄ reduction of a tertiary amide proceeds through several steps:
Nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. jove.comlibretexts.org
The oxygen atom coordinates to the aluminum, forming an aluminate leaving group.
The tetrahedral intermediate collapses, expelling the oxygen as part of the aluminate complex and forming a transient iminium ion (RCH=N⁺R'₂). jove.com
A second hydride ion rapidly attacks the iminium ion, reducing it to the final tertiary amine product.
This method is effective for primary, secondary, and tertiary amides. masterorganicchemistry.comorgosolver.com Alternative, milder, or more chemoselective reagents have been developed for amide reduction, including boranes (like 9-BBN for reduction to amines) and hydrosilylation conditions using transition-metal catalysts. chemistrysteps.comresearchgate.net Under certain catalytic conditions, hydrogenolysis of the C-N bond can occur, leading to the formation of hydrocarbons and smaller amine fragments, though this is typically a side reaction. diva-portal.org
Table 2: Reagents for the Reduction of the Amide Moiety
| Reagent | Product Type | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Powerful, non-selective reagent. libretexts.org |
| 9-Borabicyclononane (9-BBN) | Tertiary Amine | A bulkier, more selective borane reagent. chemistrysteps.com |
| Hydrosilanes (e.g., Ph₂SiH₂) with Rh catalyst | Tertiary Amine | Milder conditions, good chemoselectivity. researchgate.net |
| Borane (BH₃) | Tertiary Amine | Alternative to LiAlH₄. researchgate.net |
Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. byjus.comlscollege.ac.in This low reactivity is due to the resonance stabilization provided by the nitrogen lone pair delocalizing into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. lscollege.ac.in Consequently, the dimethylamide group (-N(CH₃)₂) is a very poor leaving group because its conjugate acid, dimethylamine, is a relatively weak acid (high pKa), making the dimethylamide anion a strong base. lscollege.ac.in
Despite this, nucleophilic substitution at the amide carbonyl can be achieved under forcing conditions or with highly reactive nucleophiles. For instance, tertiary amides can react with potent carbon nucleophiles like organolithium or Grignard reagents to form ketones, although this requires careful control as the tetrahedral intermediate can be quite stable. byjus.comlscollege.ac.in
The general mechanism follows a two-step addition-elimination pathway:
Nucleophilic Attack: A strong nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. lscollege.ac.inyoutube.com
Elimination: The tetrahedral intermediate is unstable. However, for a tertiary amide, the expulsion of the dialkylamide anion is highly unfavorable. The reaction typically does not proceed further unless the intermediate is protonated during an acidic workup, which would lead to the formation of a ketone and dimethylamine. byjus.com
Direct conversion of an amide to an ester or another less reactive amide is not energetically favorable and typically requires first hydrolyzing the amide to the corresponding carboxylic acid. pearson.com
Amides can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions, though the conditions required are generally harsher than for esters. libretexts.org In an acidic environment, the hydrolysis of this compound would yield 2-(methylamino)acetic acid and dimethylammonium ion.
The acid-catalyzed mechanism is analogous to that of ester hydrolysis and involves the following key steps: youtube.comkhanacademy.orgmasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. The amide nitrogen is not basic due to its lone pair's involvement in resonance. youtube.com
Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxygen atom (that was originally from the water molecule) to the nitrogen atom of the amide group. This is a crucial step as it converts the poor leaving group (-N(CH₃)₂) into a much better leaving group, a neutral dimethylamine molecule (HN(CH₃)₂). libretexts.orgmasterorganicchemistry.com
Elimination of the Leaving Group: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, expelling the now-protonated amine as a neutral leaving group (dimethylamine). youtube.com
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water or the expelled dimethylamine) to give the final carboxylic acid product and regenerate the acid catalyst. youtube.com Under acidic conditions, the liberated dimethylamine is immediately protonated to form the dimethylammonium ion, which prevents the reverse reaction from occurring. youtube.commasterorganicchemistry.com
While common reactions involve transformations at the functional groups, rearrangement reactions of amides are also known, though they often require specific substrates or conditions. Classic named reactions like the Hofmann, Curtius, or Lossen rearrangements convert amides to amines with the loss of the carbonyl carbon, but these typically proceed via isocyanate intermediates derived from primary amides or their derivatives. youtube.com
For tertiary amides like this compound, other types of rearrangements could be envisioned. For example, photochemical rearrangements of related aminimides can lead to N-phosphinoyl aminals. rsc.org Additionally, reactions of N,N-dialkylamides with certain organolithium reagents can generate α-dialkylamino alkyllithium intermediates, which can then undergo intramolecular proton transfer or other rearrangements. rsc.org The Smiles rearrangement is another intramolecular nucleophilic aromatic substitution that can involve amide-related functional groups under specific structural contexts. nih.gov
The most critical intermediate across many of these reactions, particularly in nucleophilic acyl substitution and hydrolysis, is the tetrahedral intermediate . cdnsciencepub.comacs.org This species forms when a nucleophile attacks the sp²-hybridized carbonyl carbon, causing it to become sp³-hybridized with a tetrahedral geometry. The stability and breakdown of this intermediate dictate the reaction's outcome. Its conformation, specifically the orientation of the heteroatom lone pairs, can control whether a carbon-oxygen or carbon-nitrogen bond is cleaved, a concept known as stereoelectronic control. cdnsciencepub.com While generally transient and not directly observable under normal conditions, its existence is supported by extensive kinetic evidence and computational studies. acs.orguregina.ca
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N,N-dimethyl-2-(methylamino)acetamide, ¹H and ¹³C NMR spectroscopy are instrumental in identifying the different types of protons and carbon atoms and their immediate chemical environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the various proton environments within the molecule. Due to the presence of two N-methyl groups and a methylene (B1212753) group, the spectrum would reveal key information about their chemical shifts and spin-spin coupling.
The N,N-dimethyl group attached to the amide functionality would likely appear as two separate singlets, a phenomenon attributable to the restricted rotation around the amide C-N bond. This restricted rotation makes the two methyl groups chemically non-equivalent. The methyl group on the secondary amine is expected to produce a singlet, while the methylene protons adjacent to it would likely appear as a singlet as well, assuming no coupling with the amine proton. The amine proton itself would present as a broad singlet.
A hypothetical ¹H NMR data table is presented below based on typical chemical shift values for similar functional groups.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ (amide) | ~2.9 - 3.1 | s | 6H |
| NHCH₃ | ~2.4 | s | 3H |
| CH₂ | ~3.0 | s | 2H |
| NH | ~1.5 - 2.5 | br s | 1H |
Note: 's' denotes a singlet and 'br s' denotes a broad singlet. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in its structure.
The carbonyl carbon of the amide group is expected to have the highest chemical shift, typically in the range of 170 ppm. The two methyl carbons of the N,N-dimethyl group may show distinct signals due to the restricted amide bond rotation. The methylene carbon and the methyl carbon of the methylamino group will also have characteristic chemical shifts.
A predicted ¹³C NMR data table is provided below.
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (amide) | ~170 |
| CH₂ | ~55 |
| N(CH₃)₂ (amide) | ~37, ~35 |
| NHCH₃ | ~34 |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Studies
Specifically, NOESY could confirm the cis-trans isomerism around the amide bond. Correlations between the protons of one of the N,N-dimethyl groups and the methylene protons would indicate a trans relationship, while correlations to the other N,N-dimethyl group would suggest a cis arrangement. This analysis would provide definitive evidence for the presence and relative populations of different rotamers in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1650-1630 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The C-N stretching vibrations of the amide and the amine groups would appear in the fingerprint region, typically between 1400 and 1000 cm⁻¹. The N-H stretching of the secondary amine would likely be observed as a weak to medium band around 3350-3310 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and methylene groups would be prominent in the 3000-2850 cm⁻¹ region.
A table summarizing the expected characteristic FT-IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide | C=O stretch | ~1640 | Strong |
| Secondary Amine | N-H stretch | ~3330 | Weak-Medium |
| Aliphatic C-H | C-H stretch | ~2940, ~2870 | Medium-Strong |
| Amine/Amide | C-N stretch | ~1260, ~1150 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
For this compound (C₅H₁₂N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z of approximately 116.09. High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.
The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. Predicted mass spectrometry data suggests the formation of several key fragment ions. uni.lu A prominent peak would be expected for the [M+H]⁺ ion at m/z 117.10224 in positive ion mode. uni.lu Common fragmentation pathways for amides include cleavage of the C-C bond alpha to the carbonyl group and cleavage of the amide C-N bond. For this molecule, a likely fragmentation would be the loss of the dimethylamino group, •N(CH₃)₂, leading to a fragment ion. Another characteristic fragmentation could involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene group.
A table of predicted adducts and their mass-to-charge ratios is presented below. uni.lu
| Adduct | m/z |
| [M+H]⁺ | 117.10224 |
| [M+Na]⁺ | 139.08418 |
| [M-H]⁻ | 115.08768 |
| [M]⁺ | 116.09441 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
No published studies containing X-ray diffraction data for this compound were found. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information. While crystallographic data exists for related compounds, such as N-(2,6-Dimethylphenyl)acetamide researchgate.net, this information is not directly applicable to the title compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Similarly, specific UV-Vis spectroscopic data for this compound, which would provide information about its electronic transitions, is not available in the reviewed literature. This technique is used to identify the wavelengths at which a molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. lab-chemicals.com The presence of a carbonyl group and nitrogen atoms in this compound suggests that it would likely exhibit n → π* and possibly π → π* transitions. nih.govscbt.com However, without experimental data, the specific absorption maxima (λmax) and molar absorptivity values remain undetermined.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Investigations
Molecular Electrostatic Potential (MEP) Mapping
Further research and computational analysis by the scientific community would be required to produce the data necessary to populate these fields of study for N,N-dimethyl-2-(methylamino)acetamide.
Molecular Mechanics and Conformational Analysis
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. This approach is instrumental in exploring the conformational landscape of flexible molecules.
A conformational search aims to identify the low-energy arrangements of atoms in a molecule, known as conformers. For a molecule with rotatable bonds like this compound, numerous conformers can exist. The General Amber Force Field (GAFF) is a set of parameters commonly used for small organic molecules to calculate the potential energy of different conformations. mdpi.comgoogle.com A systematic or stochastic search of the conformational space, followed by energy minimization, would typically be performed to identify the most stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Without experimental data, it is not possible to present a data table of the most stable conformers for this specific compound.
Intermolecular Interactions and Crystal Packing Studies
Should a crystalline structure of this compound be determined, computational tools can be employed to analyze the forces that hold the molecules together in the crystal lattice. nist.govuni.lu
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. lab-chemicals.comgoogle.com The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal, providing a visual representation of close contacts with neighboring molecules. Different colors and patterns on the surface highlight different types of interactions and their relative strengths.
For this compound, hydrogen bonding would be anticipated between the secondary amine proton (N-H) and the carbonyl oxygen or the tertiary amine nitrogen of neighboring molecules. However, this compound lacks aromatic rings, and therefore, classical π-π stacking interactions are not expected to be a feature of its crystal packing. The analysis would focus on identifying and characterizing the geometry and strength of the hydrogen bonds.
Prediction of Biological Activity Spectra
Computational tools can be used to predict the potential biological activities of a compound based on its structure. The Prediction of Activity Spectra for Substances (PASS) is a well-established computer program that makes such predictions. PASS compares the structure of a query molecule to a large database of known biologically active substances and, using a Bayesian algorithm, estimates the probability of the query compound exhibiting various pharmacological effects, mechanisms of action, and toxicities. A hypothetical PASS prediction would generate a list of potential activities with corresponding probabilities (Pa for "probably active" and Pi for "probably inactive").
Without specific studies on this compound, any data presented in these sections would be purely speculative and not based on scientific findings for this compound.
Applications in Chemical Sciences and Materials Research
Role as Reagent and Building Block in Organic Synthesis
As an intermediate in organic synthesis, N,N-dimethyl-2-(methylamino)acetamide provides a scaffold for constructing more complex molecular architectures. biosynce.com Its bifunctional nature allows for a range of chemical transformations, making it a valuable component in the synthetic chemist's toolbox.
The compound serves as a key building block in the synthesis of specialized organic molecules. For instance, related acetamide (B32628) structures are used to create larger compounds such as N-(2,6-dimethylphenyl)-2-(methylamino)acetamide and N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. chemicalbook.comgoogle.com In these syntheses, the acetamide portion of the molecule is incorporated into the final product, demonstrating its utility in constructing complex derivatives. The reactions often involve nucleophilic substitution where the amine or a pre-functionalized variant reacts to form a larger, more elaborate molecule. chemicalbook.com
The N,N-dimethylacetamide (DMAc) moiety, which is a core part of the compound's structure, can be utilized as an electrophilic carbon source for the synthesis of N-heterocyclic compounds. nih.gov In a process catalyzed by iron and activated by a peroxide, the carbon atom adjacent to the nitrogen in DMAc becomes reactive. nih.gov This allows for the construction of various heterocyclic systems, including 4-quinazolinones and pyrrole-quinoxalines. nih.gov This synthetic strategy is considered economical as it uses an inexpensive iron catalyst and DMAc can function as both the reactant and the solvent. nih.gov This reactivity is fundamental to the N,N-dimethylacetamide group and is applicable to this compound.
| Reaction Type | Catalyst/Reagent | Resulting Heterocycles | Reference |
|---|---|---|---|
| Cyclization via C-H activation | FeCl3·6H2O / di-t-butyl peroxide (DTBP) | 4-quinazolinones, pyrrole-quinoxalines, dihydro-benzothiadiazine dioxides | nih.gov |
Analogous to the behavior of similar compounds like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), the dimethylamino group can participate in alkylation reactions. researchgate.net For example, DMAc has been used for N-ethylation of primary amines. researchgate.net This suggests that this compound could potentially act as a methylating agent under certain reaction conditions, transferring a methyl group to a suitable nucleophile. This reactivity is a key feature of the N,N-dimethylamide functional group.
Function as a Solvent and its Mechanistic Implications
While this compound itself is noted for its potential use as a solvent, its properties can be understood by examining the closely related and widely used solvent, N,N-dimethylacetamide (DMAc). biosynce.com DMAc is a polar, aprotic, high-boiling liquid that is miscible with water and most organic solvents. acs.orgnih.gov These characteristics make it an excellent medium for reactions involving polar species. nih.gov The structure of this compound includes the polar DMAc framework but also adds a secondary amine, which would likely increase its polarity and capacity for hydrogen bonding.
A significant mechanistic implication of using solvents like DMAc is their potential to degrade or react under certain conditions. Research has shown that oxidized DMAc can serve as a source of formaldehyde derivatives. rsc.org This occurs through an oxidation mechanism that can lead to the formation of impurities, such as hemiaminals, in a reaction mixture. rsc.orgresearchgate.net This reactivity highlights that the compound, when used as a solvent, is not always inert and can participate in side reactions.
Coordination Chemistry: Metal Ion Complexation and Ligand Design
This compound is identified as a potential metal ion coordination agent. biosynce.com Its molecular structure contains multiple potential binding sites for metal ions: the oxygen atom of the carbonyl group and the nitrogen atoms of the secondary and tertiary amines. This makes it a potential multidentate ligand, which can form stable complexes with various transition metals. youtube.com
The coordination behavior of the amide group is well-understood from studies of related solvents like DMAc, where the carbonyl oxygen is the primary site for coordinating to cations. researchgate.net In this compound, the presence of two additional nitrogen atoms offers possibilities for chelation, where the molecule binds to a central metal ion at multiple points to form a ring structure, typically leading to more stable metal complexes. youtube.com The design of such ligands is a fundamental aspect of coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry. nih.govucj.org.ua
| Functional Group | Potential Donor Atom | Coordination Role |
|---|---|---|
| Amide | Oxygen | Primary binding site for hard metal cations |
| Secondary Amine | Nitrogen | Potential chelation site |
| Tertiary Amine (in amide) | Nitrogen | Sterically hindered, less likely to coordinate |
Polymer Additives Research
The compound has been noted for its potential application in the production of polymer additives. biosynce.com Polymer additives are substances incorporated into polymers to improve their properties, performance, or processability. rsc.org Based on its chemical structure, this compound could serve several functions. The presence of amine groups suggests it could act as an acid scavenger or a curing agent in certain polymer systems. Its polar nature might make it a suitable plasticizer or processing aid for specific resins.
While direct research on this compound as a polymer additive is not extensively detailed, related diamine compounds have shown utility in the broader field of polymer science. For example, N,N'-dimethyl-ethylenediamine has been used as a reagent for the efficient chemical recycling of poly(bisphenol A carbonate) under mild, solvent-free conditions. researchgate.net This demonstrates how small amine-containing molecules can interact with and modify polymer structures, suggesting a potential area of research for this compound in polymer modification or recycling. The release and environmental impact of such additives from plastic materials is also an active area of study. mdpi.com
Biological and Medicinal Chemistry Research
Mechanistic Studies of Biomolecular Interactions
Detailed mechanistic studies focusing exclusively on N,N-dimethyl-2-(methylamino)acetamide are sparse. The potential for this compound to engage in biomolecular interactions can be inferred from its structural features, which include a tertiary amide and a secondary amine, both capable of acting as hydrogen bond acceptors, and the N-H group of the secondary amine which can act as a hydrogen bond donor.
Hydrogen Bonding Interactions with Proteins and Other Biomolecules
Specific studies detailing the hydrogen bonding of this compound with proteins are not readily found. However, the acetamide (B32628) functional group is a common motif in drug-like molecules and its interactions are well-documented. Amide groups can form robust hydrogen bonds with the backbone and side-chain residues of proteins, contributing significantly to binding affinity.
Modulation of Protein Structure and Function
There is no direct evidence in the available literature to suggest that this compound modulates protein structure and function. Such activity is typically associated with molecules that bind to specific allosteric sites or induce conformational changes upon binding, and this has not been reported for this specific compound.
Enzyme-Ligand Binding Kinetics and Thermodynamics
Specific kinetic and thermodynamic data for the binding of this compound to any enzyme, including Trypanothione Synthetase and PARP-1, is not available in the public domain.
There is no published research indicating that this compound is an inhibitor of Leishmania infantum Trypanothione Synthetase (LiTryS). Research on LiTryS inhibitors has focused on a variety of other chemical scaffolds.
While some acetamide-containing molecules are known to inhibit PARP-1, there is no specific evidence to suggest that this compound acts as a PARP-1 inhibitor. A structurally related but more complex molecule, 2-(dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (commonly known as PJ34), is a known PARP-1 inhibitor that competes with the NAD+ substrate. However, the inhibitory activity of PJ34 is attributed to the larger phenanthridinone moiety, and it cannot be assumed that the smaller this compound fragment would exhibit similar properties.
Receptor Binding Profiling and Ligand-Receptor Dynamics
A receptor binding profile for this compound is not available. This compound is listed in some patents for its potential use as an intermediate in the synthesis of inhibitors for enzymes such as diacylglycerol acyltransferase, but no specific receptor binding data is provided.
Modulation of Neurotransmitter Activity at Cholinergic Synapses
This compound is a structural analog of acetylcholine (B1216132) (ACh), the primary neurotransmitter in the parasympathetic nervous system. nih.govwikipedia.org Due to this structural similarity, the compound has the potential to interact with cholinergic receptors, which include nicotinic and muscarinic receptors. nih.govwikipedia.org Cholinergic agents, which are compounds that can mimic or influence the action of acetylcholine, are categorized as either direct-acting or indirect-acting. nih.gov Direct-acting agonists bind directly to and activate cholinergic receptors, while indirect-acting agents increase the synaptic concentration of acetylcholine by inhibiting its breakdown by acetylcholinesterase. nih.gov
The structure of this compound, featuring a tertiary amine and an acetamide group, suggests a possible interaction with cholinergic receptors. However, specific studies detailing its binding affinity and efficacy at these receptors are not extensively documented in publicly available literature. The presence of the N,N-dimethyl and methylamino groups would influence its electronic and steric properties, which are critical for receptor binding and activation. Theoretical and in-silico modeling studies could provide further insights into its potential as a modulator of cholinergic neurotransmission.
Structure-Activity Relationship (SAR) Studies
Impact of Substituent Modifications on Biological Potency
The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of this compound, the substituents on the core acetamide scaffold are expected to play a crucial role in its pharmacological profile.
The N,N-dimethyl group on the amide nitrogen contributes to the molecule's polarity and its ability to engage in specific interactions. The methylamino group at the 2-position is also a key determinant of its chemical properties. Structure-activity relationship (SAR) studies on analogous compounds often reveal that modifications to such substituents can significantly alter biological potency. For instance, in other classes of bioactive acetamides, the nature of the substituent on the nitrogen atom can influence the compound's interaction with its biological target.
Importance of Apolar Nature and H-bond Donors/Acceptors in Interactions
The interaction of a small molecule with a biological target, such as a receptor or an enzyme, is governed by a combination of factors including its shape, electronic distribution, and the presence of functional groups capable of forming non-covalent interactions. This compound possesses both apolar (hydrophobic) regions, such as the methyl groups, and functional groups that can act as hydrogen bond donors and acceptors.
Pharmacological Potential and Therapeutic Applications
Antimicrobial Activity Studies
While direct studies on the antimicrobial properties of this compound are limited, research on related acetamide derivatives suggests a potential for such activity. For example, a series of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have been synthesized and shown to possess fungicidal activity. nih.gov In these studies, some compounds displayed significant antifungal effects against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov The mechanism of action for some of these derivatives is suggested to be the inhibition of the succinate (B1194679) dehydrogenase enzyme. nih.gov
Furthermore, hydrogels based on N,N-dimethyl acrylamide (B121943), a structurally related monomer, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was observed to increase with a higher ratio of the N,N-dimethyl acrylamide component in the hydrogel. These findings indicate that the acetamide scaffold can be a viable starting point for the development of new antimicrobial agents.
Table 1: Fungicidal Activity of Related 2-((2-hydroxyphenyl)methylamino)acetamide Derivatives This table is based on data for related compounds and is for illustrative purposes.
| Compound ID | Target Fungus | EC50 (µg/mL) |
|---|
EC50: Half maximal effective concentration
Anti-inflammatory Properties
Significant research has been conducted on the anti-inflammatory properties of N,N-dimethylacetamide (DMA), a close structural analog of this compound. nih.govmedchemexpress.comnih.govfortunejournals.com Studies have shown that DMA can suppress the secretion of pro-inflammatory cytokines. nih.gov The primary mechanism for this anti-inflammatory effect appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmedchemexpress.com
DMA has been observed to prevent the degradation of the inhibitor of NF-κB, IκBα. nih.gov This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of various pro-inflammatory genes. nih.gov In experimental models, DMA has been shown to attenuate inflammation in conditions such as endotoxin-induced preterm birth and dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis. nih.govfortunejournals.com Given the close structural resemblance, it is plausible that this compound could exhibit similar anti-inflammatory properties by acting on the NF-κB pathway.
Table 2: Summary of Anti-inflammatory Effects of N,N-dimethylacetamide (DMA)
| Experimental Model | Key Findings | Reference |
|---|---|---|
| LPS-stimulated RAW 264.7 cells | Suppressed secretion of pro-inflammatory cytokines. | nih.gov |
| TNFα-challenged JEG-3 cells | Suppressed secretion of pro-inflammatory cytokines. | nih.gov |
| LPS-stimulated human placental explants | Suppressed secretion of pro-inflammatory cytokines. | nih.gov |
| Endotoxin-induced preterm birth in mice | Prevented preterm birth and attenuated inflammatory cell infiltration. | nih.gov |
Anticancer Research
There is no publicly available scientific literature detailing the evaluation of this compound for any anticancer or antiproliferative activity.
Neuropharmacological Agent Investigations
No studies were identified that investigate the neuropharmacological properties of this compound.
Potential in Antidepressant and Cognitive Enhancer Development
The scientific literature lacks any research on the potential of this compound as an antidepressant or a cognitive-enhancing agent.
Design of Functionalized Peptide Analogues for Enzyme Inhibition
While the core structure of this compound contains an amide bond, making it a potential fragment for peptide analogue design, no published research was found that utilizes this specific compound for the design of functionalized peptide analogues for enzyme inhibition. A patent for inhibitors of diacylglycerol acyltransferase (DGAT) lists the compound, but does not provide specific details on its activity or role. google.com
Analgesic Activity Studies
There are no available studies in the scientific literature that have investigated the analgesic properties of this compound.
Toxicological Research and Metabolic Fate
Information regarding the toxicology and metabolism of this compound is also limited. Inferences must be drawn from related compounds, which should be done with significant caution.
Acute Toxicity Assessment in Rodent Models
No specific LD50 values or acute toxicity studies in rodent models for this compound were found in the public domain. Therefore, a data table for its acute toxicity cannot be generated.
Metabolic Pathways and Metabolite Identification (e.g., Demethylation)
The metabolic fate of this compound is not extensively documented in publicly available scientific literature. However, by examining structurally similar compounds, particularly N,N-dimethylacetamide (DMAC), we can infer potential metabolic pathways. For many xenobiotics, including aliphatic amides, metabolism primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing water solubility to facilitate excretion.
A primary metabolic route for compounds containing N-methyl groups is demethylation . This process is often mediated by the cytochrome P450 (CYP450) family of enzymes. taylorandfrancis.com In the case of the related solvent DMAC, it undergoes sequential N-demethylation as a major metabolic pathway. chemicalbook.com This process transforms DMAC into N-monomethylacetamide (MMAC), which can be further metabolized. chemicalbook.com Given the structural similarities, it is highly probable that this compound also undergoes N-demethylation. This would likely involve the removal of one or both methyl groups from the amide nitrogen and potentially the methyl group from the secondary amine.
The potential metabolites of this compound through demethylation could include:
N-methyl-2-(methylamino)acetamide (demethylation at the amide nitrogen)
N,N-dimethyl-2-(amino)acetamide (demethylation at the secondary amine)
N-methyl-2-(amino)acetamide (demethylation at both sites)
Following demethylation, further metabolism could occur, such as hydroxylation of the alkyl chains or conjugation reactions (e.g., glucuronidation or sulfation) to produce more polar and readily excretable metabolites. The identification of these metabolites in biological matrices such as urine would be crucial for a complete understanding of the compound's biotransformation.
Table 1: Postulated Metabolic Pathways for this compound
| Metabolic Reaction | Potential Metabolite(s) | Enzymatic System (Postulated) |
| N-Demethylation | N-methyl-2-(methylamino)acetamide, N,N-dimethyl-2-(amino)acetamide, N-methyl-2-(amino)acetamide | Cytochrome P450 (CYP450) enzymes |
| Hydroxylation | Hydroxylated derivatives | Cytochrome P450 (CYP450) enzymes |
| Conjugation | Glucuronide or sulfate conjugates | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) |
Target Organ Toxicity and Mechanisms
For DMAC, the primary target organ of toxicity identified in both human and animal studies is the liver . taylorandfrancis.comoup.com Occupational exposure to DMAC has been associated with liver injury, characterized by elevated liver enzymes. oup.comnih.gov Animal studies have shown that high doses of DMAC can lead to liver degeneration. chemicalbook.com The mechanism of DMAC-induced hepatotoxicity is thought to involve its metabolism by CYP450 enzymes, which can lead to the production of reactive oxygen species (ROS). taylorandfrancis.com An overproduction of ROS can overwhelm the antioxidant defense mechanisms of the liver cells, leading to oxidative stress, cellular damage, and inflammation.
Given that this compound shares the N,N-dimethylacetamide core structure, it is plausible that it could also exhibit hepatotoxicity through a similar mechanism. The metabolic activation by hepatic enzymes could be a key initiating event in its toxicity.
Another potential target organ could be the central nervous system (CNS). In a phase 1 clinical study of DMAC as a potential antineoplastic agent, CNS toxicity, including altered mental states, was observed in patients. chemicalbook.com While the specific mechanisms for this neurotoxicity are not fully elucidated, it highlights that systemic exposure to such compounds can have effects beyond the liver.
Table 2: Potential Target Organ Toxicity of this compound (Inferred from N,N-dimethylacetamide data)
| Target Organ | Potential Toxic Effects | Postulated Mechanism |
| Liver | Hepatotoxicity (e.g., elevated liver enzymes, degeneration) | Metabolic activation by CYP450, leading to oxidative stress and cellular damage. taylorandfrancis.comchemicalbook.com |
| Central Nervous System (CNS) | Neurotoxicity (e.g., altered mental state) | Mechanism not fully understood, but observed with the structural analogue DMAC. chemicalbook.com |
| Reproductive System | Developmental Toxicity | The related compound DMAC is classified as a substance toxic to reproduction. industrialchemicals.gov.au |
Challenges in Toxicological Data Completion for Similar Compounds
The lack of comprehensive toxicological data for this compound is a common issue for many industrial chemicals. Several challenges contribute to these data gaps for similar compounds:
Economic Costs: Conducting a full suite of toxicological studies according to regulatory guidelines is a time-consuming and expensive endeavor. For many industrial chemicals with specific, lower-volume applications, the financial investment required for extensive testing may be prohibitive for manufacturers.
Ethical Considerations: There is a growing global movement to reduce, refine, and replace the use of animals in toxicity testing (the "3Rs"). researchgate.net This has led to a decrease in the number of traditional animal studies being conducted, and a push towards alternative methods.
Focus on High-Production Volume (HPV) Chemicals: Regulatory agencies often prioritize the assessment of HPV chemicals, as these are perceived to have a greater potential for widespread human and environmental exposure. nih.gov Compounds with lower production volumes may not receive the same level of scrutiny, leading to persistent data gaps.
Reliance on Analogue and Read-Across Approaches: In the absence of specific data, toxicologists often rely on data from structurally similar compounds (analogues) to perform a "read-across" assessment. nih.gov While this is a pragmatic approach, it introduces uncertainty, as small changes in chemical structure can sometimes lead to significant differences in toxicological properties. The discussion of this compound in this article, which heavily relies on data from DMAC, is a clear example of this practice.
Complexity of Toxicological Endpoints: Assessing certain toxicological endpoints, such as carcinogenicity, reproductive toxicity, and developmental neurotoxicity, requires complex, long-term, and resource-intensive studies. nih.gov These are often the last studies to be conducted, if at all, for many chemicals.
These challenges highlight the need for the development and regulatory acceptance of new approach methodologies (NAMs), including in vitro and in silico methods, to help fill data gaps in a more efficient and ethically responsible manner. nih.gov
In Silico Prediction of Toxicity Profiles
In the absence of empirical toxicological data for this compound, in silico (computational) methods offer a valuable approach to predict its potential toxicity profile. nih.gov These methods use a chemical's structure and physicochemical properties to model its likely interactions with biological systems. scispace.com
Several in silico approaches could be applied:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity or toxicity. nih.govnih.gov By inputting the structure of this compound into validated QSAR models for various toxicological endpoints (e.g., mutagenicity, carcinogenicity, skin sensitization, hepatotoxicity), it is possible to generate predictions for its potential hazards. The accuracy of these predictions depends on the quality and relevance of the data used to build the model and whether the target compound falls within the model's applicability domain. youtube.com
Read-Across: This is a more qualitative approach that involves identifying one or more well-studied analogue compounds (like DMAC) and "reading across" their toxicological data to the target compound. researchgate.net The justification for the read-across is based on the structural similarity and the assumption that the compounds will have similar metabolic pathways and mechanisms of toxicity.
Expert Systems: Several commercially available and public expert systems (e.g., OECD QSAR Toolbox, Toxtree) integrate QSAR models and structural alerts to predict a range of toxicological hazards. youtube.com These systems can flag potential liabilities of a chemical based on the presence of specific chemical fragments known to be associated with toxicity. For this compound, these systems could identify alerts related to its amide and amine functionalities.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. inotiv.com By parameterizing a PBPK model for this compound (potentially using data from DMAC as a starting point), it would be possible to predict its internal dosimetry in different tissues, which is a critical component of risk assessment.
Table 3: Application of In Silico Methods to this compound
| In Silico Method | Application | Required Information | Predicted Output |
| QSAR | Prediction of specific toxicological endpoints | Chemical structure, physicochemical properties | Quantitative or qualitative prediction of toxicity (e.g., mutagenic/non-mutagenic, LD50 value) |
| Read-Across | Hazard identification and characterization | Toxicological data on structurally similar compounds (e.g., DMAC) | Qualitative assessment of potential hazards |
| Expert Systems | Hazard identification | Chemical structure | Identification of structural alerts for various toxicities |
| PBPK Modeling | Prediction of internal dose | Physicochemical properties, metabolic rate data (can be from in vitro assays or estimated) | Time-course of compound concentration in various organs |
It is important to note that in silico predictions are not a replacement for experimental data but serve as valuable tools for prioritizing chemicals for further testing, filling data gaps, and guiding risk assessment in data-poor situations. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a molecule like N,N-dimethyl-2-(methylamino)acetamide, both liquid and gas chromatography offer robust and reliable analytical solutions.
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for separating and quantifying components in a mixture. For polar compounds such as this compound, reversed-phase (RP) HPLC is a common approach.
Research Findings: While specific application notes for this compound are not prevalent, methods developed for structurally similar compounds like N,N-dimethylacetamide (DMAc) and other amides provide a strong basis for method development. For instance, a validated RP-HPLC method for determining 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide (B32628) in a gel formulation used a C18 column with a mobile phase of potassium phosphate (B84403) buffer and acetonitrile, coupled with UV detection. nih.gov Similarly, an RP-HPLC method was developed for the simultaneous detection of N-methyl-2-pyrrolidone, N,N-dimethylformamide, and N,N-dimethylacetamide in textiles using a diode array detector (DAD). researchgate.net
Detection Methods:
Diode Array Detector (DAD): Provides ultraviolet-visible spectra, aiding in peak identification and purity assessment. researchgate.net
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it offers superior selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the molecule.
Refractive Index Detector (RID): A universal detector that responds to changes in the refractive index of the mobile phase. While less sensitive than UV or MS detectors, it can be used when the analyte lacks a UV chromophore.
Table 1: Representative HPLC Conditions for Amide Compound Analysis
| Parameter | Condition for a related acetamide nih.gov | Condition for related solvents researchgate.net |
|---|---|---|
| Column | C18 | Not specified, but RP-HPLC |
| Mobile Phase | Potassium phosphate buffer (pH 7.0) : Acetonitrile (47:53, v/v) | Ultrapure water extraction |
| Detection | UV at 254 nm | Diode Array Detection (DAD) |
| Flow Rate | Not specified | Not specified |
| Linearity (r²) | 1.000 | >0.9999 |
Gas Chromatography (GC) is an ideal technique for analyzing volatile and thermally stable compounds. measurlabs.com this compound, with a predicted boiling point that is suitable for GC analysis, can be effectively quantified using this method, particularly with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. measurlabs.com
Research Findings: GC-FID has been successfully validated for the analysis of the related compound N,N-dimethylacetamide (DMA) in pharmaceutical substances. walshmedicalmedia.com In one comparative study, a GC method was developed using a capillary column and an FID, which proved to be highly sensitive. walshmedicalmedia.com The sample preparation typically involves dissolving the substance in a suitable solvent, such as pyridine, before injection. walshmedicalmedia.com For analyzing compounds in air, samples can be collected on an activated carbon tube, desorbed with a solvent like methanol, and then injected into the GC-FID system. cabidigitallibrary.org The method is characterized by excellent linearity and precision. cabidigitallibrary.org
Table 2: Typical GC-FID Parameters for a Related Amide Analysis walshmedicalmedia.com
| Parameter | Condition |
|---|---|
| Column | Megasolve Capillary Column (50 m x 0.32 mm i.d., 0.25 μm) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C (FID) |
| Oven Temperature | Isothermal at 120°C |
| Injection | 1 µL with a split rate of 15:1 |
For detecting minute quantities of this compound, especially in complex matrices like biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. nih.gov These techniques combine the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov
Research Findings: LC-MS/MS is a powerful tool for drug metabolism studies and trace-level quantification. nih.gov The method allows for the direct analysis of compounds in mixtures, often with minimal sample preparation, due to its soft ionization techniques. nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can achieve exceptional specificity and very low limits of detection, making it suitable for trace analysis. nih.gov While a specific LC-MS/MS method for this compound is not detailed in the provided results, the principles are widely applied. For a compound with its structure, electrospray ionization (ESI) in positive mode would likely be effective, targeting the protonated molecule [M+H]⁺ as the precursor ion for fragmentation and subsequent detection.
Spectroscopic Analytical Methods
Spectroscopic methods analyze the interaction of electromagnetic radiation with a substance to determine its structure and concentration.
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides a unique molecular "fingerprint" of a compound by measuring the absorption of infrared light by its chemical bonds. mt.com It is particularly valuable as a Process Analytical Technology (PAT) tool for real-time, in-situ monitoring of chemical reactions. mt.com
Research Findings: FTIR spectroscopy is widely used to monitor the progress of chemical reactions by tracking the concentration changes of reagents, intermediates, and products. mt.com For a reaction involving this compound, an in-situ FTIR probe could monitor the characteristic absorption bands, such as the amide C=O stretching vibration. Studies on the related solvent N,N-dimethylacetamide (DMA) have utilized FTIR to investigate ion solvation and molecular interactions, demonstrating the technique's ability to probe the chemical environment of the amide group. researchgate.net This capability allows for real-time optimization of reaction conditions to maximize yield and minimize impurities. mt.com
Electrochemical Detection Methods
Electrochemical methods measure changes in electrical properties (like current or potential) that occur during a chemical reaction involving the analyte. These methods can be developed into highly sensitive and selective sensors.
Research Findings: Electrochemical sensors offer a promising avenue for the rapid and low-cost detection of various chemical and pharmaceutical compounds. mdpi.comnih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to investigate the electrochemical behavior of a target molecule at an electrode surface. researchgate.net For a compound like this compound, a sensor could potentially be designed to detect the oxidation or reduction of its amine or amide functional groups. While specific electrochemical sensors for this compound are not documented in the search results, the development of sensors for other nitrogen-containing organic molecules, such as the recreational drug ketamine (2-(2-chlorophenyl)-2-(methylaminocyclohexan)), demonstrates the feasibility of this approach. mdpi.com Such a sensor could be engineered by modifying an electrode with materials that enhance the electrochemical response, offering a portable and sensitive detection platform. mdpi.com
Ion Chromatography for Charged Species
Ion chromatography (IC) is a powerful technique for the determination of ionic species. This compound, containing secondary and tertiary amine groups, can be protonated to form a cation. This charged form allows for its separation and quantification using cation exchange chromatography.
In a typical IC setup for amine analysis, a cation exchange column is used to separate the protonated amine from other cations in the sample matrix. The separation is based on the affinity of the charged analyte for the stationary phase. A common eluent for this type of analysis is an acidic solution, such as methanesulfonic acid (MSA), which ensures the amine is in its protonated form and facilitates its movement through the column.
Suppressed conductivity detection is often employed in ion chromatography for amine analysis. This method involves the use of a suppressor that reduces the conductivity of the eluent while enhancing the conductivity of the analyte, leading to improved sensitivity. Non-suppressed conductivity detection is also a viable option, particularly for simpler matrices.
While direct application notes for this compound are not readily found, the analysis of related compounds like dimethylamine (B145610) (DMA) has been well-established using IC. For instance, the separation of various small amines, including DMA, has been successfully achieved using Dionex IonPac cation exchange columns. canada.ca The conditions for such separations can be optimized by adjusting eluent concentration, flow rate, and column temperature to achieve the desired resolution and run time. canada.ca An ion chromatography method has also been developed for the simultaneous determination of methylamines in particulate matter air samples using a cation-exchange column and non-suppressed conductivity detection. uni.lu
Table 1: Representative Ion Chromatography Parameters for Amine Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Cation exchange (e.g., Dionex IonPac CS series) |
| Eluent | 10-25 mM Methanesulfonic acid (MSA) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | Suppressed Conductivity |
| Injection Volume | 5 - 25 µL |
| Column Temp. | 25 - 40 °C |
This table represents typical parameters for the analysis of small amines and serves as a likely starting point for method development for this compound.
Application in Environmental Monitoring and Biological Matrices
The analysis of this compound in complex samples such as environmental and biological matrices requires highly selective and sensitive methods to overcome potential interferences. Although specific studies on the environmental or biological monitoring of this compound are scarce, the methodologies applied to the closely related compound N,N-dimethylacetamide (DMAc) are highly relevant.
Environmental Monitoring:
The presence of industrial solvents and their degradation products in the environment is a significant concern. While monitoring data for this compound in environmental media have not been widely reported, methods used for similar polar compounds are applicable. For instance, the analysis of DMAc in air and water has been conducted. canada.ca A screening assessment in Canada indicated that while no specific monitoring data for DMAc were available, environmental exposure was expected to be low. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable for detecting trace levels of such compounds in environmental samples. For example, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the simultaneous detection of DMAc and other solvents in textiles, an application relevant to monitoring consumer product-related environmental exposure. rsc.org
Biological Matrices:
Biological monitoring is crucial for assessing occupational exposure to chemicals. For compounds like this compound, which may be metabolized in the body, the analysis of biological fluids such as urine and plasma is essential. Unmodified N,N-dimethylacetamide (DMAc) and its metabolite, N-methylacetamide (NMA), have been used as biomarkers for occupational exposure. nih.govlab-chemicals.com
LC-MS/MS has emerged as a superior technique for the analysis of DMAc and its metabolites in urine, overcoming issues like thermal decomposition that can occur with GC-based methods. nih.govresearchgate.net A developed LC-MS/MS method for urinary DMAc and its metabolites demonstrated high precision and low limits of detection, making it suitable for evaluating occupational exposure. nih.govresearchgate.net This suggests that a similar LC-MS/MS approach would be highly effective for the quantification of this compound and any potential metabolites in biological samples. The sample preparation for such an analysis typically involves a simple dilution of the urine or plasma sample, followed by direct injection into the LC-MS/MS system.
Table 2: Performance of an LC-MS/MS Method for a Related Compound (DMAc) in Urine
| Analyte | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |
|---|---|---|
| N,N-dimethylacetamide (DMAc) | 0.04 | 0.05 |
| N-methylacetamide (NMA) | 0.05 | 0.05 |
Data from a study on the determination of urinary metabolites of N,N-dimethylacetamide by LC-MS/MS, indicating the potential sensitivity for a similar method for this compound. nih.govresearchgate.net
Environmental Fate and Degradation Mechanisms
Degradation in CO2 Capture Processes
The use of amines and related compounds in post-combustion CO2 capture technologies introduces specific degradation pathways due to the harsh operating conditions. The degradation is broadly categorized into oxidative and thermal processes, which can occur throughout the capture system, including the absorber and the high-temperature stripper.
Oxidative degradation is a significant concern in CO2 capture plants, primarily occurring in the absorber where the flue gas contains oxygen. For alkylamides, this process can be catalyzed by metal ions. For instance, iron(III) chloride (FeCl₃) combined with an oxidant has been shown to efficiently catalyze the oxidation of alkylamides to α-(tert-butoxy)alkylamides. nih.gov While specific pathways for N,N-dimethyl-2-(methylamino)acetamide are not documented, studies on analogous compounds like DMAc show that oxidation leads to the generation of smaller organic molecules. nih.gov The process for amides can involve the formation of α-(tert-butoxy)alkylamides, followed by further reactions like Friedel-Crafts alkylation if aromatic compounds are present. nih.gov The antioxidant alkylated diphenylamine (B1679370) (ADPA) has been shown to enhance the thermal-oxidative stability of poly-α-olefin (PAO8), indicating that the degradation process is influenced by the presence of antioxidants. chemicalpapers.com
The degradation of this compound is expected to produce a range of smaller molecules. Studies on the analogous compound N,N-dimethylacetamide (DMAc) have identified several degradation intermediates through processes like photocatalytic oxidation. These include N-methyl-N-hydroxymethylacetamide, N-methylacetamide, N-hydroxymethylacetamide, acetamide (B32628), acetic acid, and formic acid. nih.gov Ultimately, the complete degradation of DMAc is expected to yield carbon dioxide (CO₂) and nitrate (B79036) (NO₃⁻). nih.gov Similarly, the metabolism of N,N-dimethylformamide (DMF), another related solvent, involves the hydroxylation of methyl groups to form N-(hydroxymethyl)-N-methylformamide (HMMF), which can then decompose into N-methylformamide (NMF) and subsequently to formamide. inchem.org Given these precedents, the degradation of this compound would likely proceed through demethylation and oxidation of its constituent parts.
Table 1: Potential Degradation Intermediates of this compound based on Analogous Compounds
| Degradation Process | Analogous Compound | Observed Intermediates/Products |
| Photocatalytic Oxidation | N,N-dimethylacetamide (DMAc) | N-methyl-N-hydroxymethylacetamide, N-methylacetamide, N-hydroxymethylacetamide, acetamide, acetic acid, formic acid, CO₂, NO₃⁻. nih.gov |
| Metabolism / Oxidation | N,N-dimethylformamide (DMF) | N-(hydroxymethyl)-N-methylformamide (HMMF), N-methylformamide (NMF), Formamide. inchem.org |
Environmental Partitioning and Distribution in Ecosystems
The environmental distribution of a chemical is governed by its physical and chemical properties. For amides, polarity and water solubility are key factors. solubilityofthings.com Due to the presence of an amino group, aromatic amines exhibit relatively high polarity and moderate to high water solubility, suggesting they are likely to be found predominantly in the hydrosphere if released. nih.gov
For the analogous compound N,N-dimethylacetamide (DMAc), Level III fugacity modeling predicts that it will primarily reside in water or soil, depending on the compartment of release. canada.ca This suggests a low potential for long-range atmospheric transport. The high water solubility of amides facilitates their transport through soil, potentially leading to groundwater contamination. nih.gov
Table 2: Predicted Environmental Distribution for the Analogous Compound N,N-Dimethylacetamide (DMAc)
| Release Compartment | Partitioning to Air (%) | Partitioning to Water (%) | Partitioning to Soil (%) | Partitioning to Sediment (%) |
| Air | 10.7 | 43.4 | 45.8 | 0.09 |
| Water | 0.0 | 98.9 | 0.1 | 1.0 |
| Soil | 0.2 | 21.6 | 78.2 | 0.0 |
| Data derived from Level III fugacity modeling for N,N-dimethylacetamide (DMAc). canada.ca |
Biodegradation Studies and Metabolite Identification
Biodegradation is a critical process determining the persistence of organic compounds in the environment. Some amides can persist for extended periods, raising ecological concerns. diplomatacomercial.com However, studies on the analogous compound N,N-dimethylacetamide (DMAc) indicate it is not expected to be persistent in water, soil, or sediment. canada.ca
While specific biodegradation studies on this compound are not available, research on similar compounds provides insight. For example, N,N-dimethylbenzylamine (DMBA) undergoes significant biodegradation under anaerobic conditions, whereas the structurally similar N-methylbenzylamine (MBA) is resistant. nih.gov This highlights that small differences in chemical structure can significantly impact biodegradability. nih.gov The metabolism of DMAc is known to involve sequential demethylation to N-methylacetamide (NMA) and subsequently to acetamide. nih.gov A similar pathway involving the removal of its methyl groups could be hypothesized for this compound.
Atmospheric Reactions and Formation of Secondary Pollutants
Once released into the atmosphere, organic compounds are subject to reactions with oxidants like hydroxyl (OH) radicals. For N,N-dimethylacetamide (DMAc), reaction with hydroxyl radicals is the most important atmospheric fate process, with an estimated half-life of about one day, indicating it is not persistent in air. canada.ca
The atmospheric degradation of related compounds can lead to the formation of secondary pollutants. For instance, the photo-oxidation of N,N-dimethylformamide (DMF) can result in the formation of N-nitrosodimethylamine and N-nitro dimethylamine (B145610). The potential for nitrosamine (B1359907) and nitramine formation from DMF is considered greater than that from dimethylamine itself. Given the structural similarities, there is a potential for the atmospheric degradation of this compound to form corresponding nitrosamines or nitramines, which are often carcinogenic compounds of environmental concern. researchgate.net
No Specific Research Data Available for this compound
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data on the environmental fate and degradation mechanisms of the chemical compound this compound. Searches for information regarding its photo-oxidation, reactions with nitrogen oxides (NOx), and the formation of nitrosamines and nitramines have not yielded any relevant studies.
The available scientific literature focuses on related but structurally distinct compounds, such as N,N-dimethylformamide (DMF) and other simple amines. While these studies provide insights into the general principles of atmospheric degradation and nitrosamine formation for some amine compounds, the data is not directly applicable to this compound. Due to the unique chemical structure of each compound, its environmental behavior, including reaction rates and degradation products, is expected to be specific.
Without experimental or theoretical studies on this compound, it is not possible to provide a scientifically accurate account of its environmental fate as requested. Any attempt to do so would require extrapolation from other compounds, which would be speculative and would not adhere to the strict requirement of focusing solely on the specified chemical.
Therefore, the sections on Photo-oxidation and NOx Reactions (8.4.1) and Formation of Nitrosamines and Nitramines (8.4.2) for this compound cannot be completed at this time due to the absence of specific research findings.
Future Research Directions and Unaddressed Challenges
Elucidation of Complete Biological Mechanism of Action
A fundamental gap in the current understanding of N,N-dimethyl-2-(methylamino)acetamide lies in its biological activity. There is a notable lack of research into its mechanism of action at the molecular, cellular, and systemic levels. Future investigations should prioritize:
Target Identification and Validation: Identifying the specific biological molecules (e.g., proteins, enzymes, receptors) with which this compound interacts is the first step in understanding its biological effects.
Pathway Analysis: Once targets are identified, research will be needed to elucidate the downstream signaling pathways that are modulated by the compound's binding.
In Vitro and In Vivo Studies: A comprehensive toxicological and pharmacological profiling using cell cultures and animal models is necessary to determine the compound's physiological and potential pathological effects.
Without these foundational studies, the potential therapeutic applications and safety profile of this compound remain entirely speculative.
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
While this compound is available from chemical suppliers, detailed, and varied synthetic routes are not extensively documented in peer-reviewed literature. Future research in this area should focus on:
Development of Novel Synthetic Methodologies: Exploring different chemical pathways to synthesize this compound could lead to more efficient, scalable, and cost-effective production methods.
Green Chemistry Principles: A key challenge will be to develop synthetic routes that align with the principles of sustainable chemistry. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic processes to minimize waste and energy consumption.
Process Optimization: For any promising synthetic route, optimization of reaction conditions (e.g., temperature, pressure, catalysts) will be crucial to maximize yield and purity.
Development of Targeted Therapeutic Agents and Pharmacological Optimization
The potential of this compound as a scaffold for the development of new therapeutic agents is an area ripe for exploration. However, this is contingent on the elucidation of its biological activity. Key research directions include:
Structure-Activity Relationship (SAR) Studies: Once a biological target is identified, systematic modifications to the structure of this compound can be made to understand how different functional groups influence its activity and selectivity.
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives is essential for developing it into a viable drug candidate.
Lead Optimization: Promising derivatives with good potency, selectivity, and pharmacokinetic properties would need to undergo lead optimization to enhance their therapeutic potential and minimize off-target effects.
Comprehensive Environmental Impact Assessment and Remediation Strategies
The environmental fate and potential ecological impact of this compound are currently unknown. A thorough environmental risk assessment is a critical and unaddressed area of research. This should involve:
Biodegradability Studies: Determining the persistence of this compound in different environmental compartments (soil, water, air) is essential to understand its potential for accumulation.
Ecotoxicity Testing: Assessing the toxicity of the compound to a range of representative aquatic and terrestrial organisms is necessary to evaluate its potential harm to ecosystems.
Development of Remediation Techniques: In the event of environmental contamination, effective and environmentally friendly remediation strategies would need to be developed. This could include bioremediation approaches using microorganisms or phytoremediation using plants.
Advanced Computational Modeling for Predictive Research and Material Design
Computational modeling and simulation can play a significant role in accelerating research and addressing the current knowledge gaps for this compound. Future computational studies could focus on:
Predictive Toxicology: Using quantitative structure-activity relationship (QSAR) models to predict the potential toxicity of this compound and its derivatives can help prioritize experimental studies and guide the design of safer chemicals.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding of this compound to potential biological targets and to study the dynamics of these interactions, providing insights into its mechanism of action.
Material Science Applications: Computational modeling could also be used to explore the potential of this compound as a building block for the design of new materials with specific properties, such as polymers or coordination complexes.
Q & A
Basic: What are the common synthetic routes for N,N-dimethyl-2-(methylamino)acetamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetamide derivatives with dimethylamine or methylamine under controlled pH (8–10) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours . Post-synthesis, purification is critical:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted precursors.
- Column Chromatography : Employ silica gel (mesh 230–400) with ethyl acetate/hexane (3:7) for isolating the target compound.
Purity can be verified via gas chromatography (GC) with a flame ionization detector, targeting ≥99% purity .
Advanced: How can computational methods resolve conformational stability and rotational barriers in this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to analyze rotational barriers around the acetamide C–N bond. Key steps:
Geometry Optimization : Minimize energy states in vacuum and solvent (e.g., water, simulated via PCM model).
Potential Energy Surface (PES) Scans : Vary dihedral angles (0°–360°) to identify energy minima and transition states.
Solvent Effects : Compare barriers in polar (e.g., dimethylacetamide) vs. non-polar solvents to assess solvation impacts .
Recent studies show a rotational barrier of ~8–12 kcal/mol, influenced by steric hindrance from methyl groups .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks at δ 2.8–3.1 ppm (N–CH₃) and δ 3.3–3.5 ppm (N–CH₂–CO).
- ¹³C NMR : Carbonyl (C=O) appears at ~170 ppm; methyl carbons at 35–45 ppm .
- FT-IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N–H stretch) .
- GC-MS : Confirm molecular ion peaks (m/z ~130–135) and fragmentation patterns .
Advanced: How to address contradictions in toxicological data for this compound?
Methodological Answer:
Conflicting toxicity reports (e.g., incomplete toxicological profiles vs. OSHA-classified hazards ) require:
In Vitro Assays : Conduct MTT assays on human hepatocyte (HepG2) cells to measure IC₅₀ values.
Comparative Analysis : Cross-reference SDS from multiple vendors (e.g., Aladdin vs. Thermo Fisher ) to identify consistency in hazard classifications.
Ecotoxicology Studies : Assess biodegradability via OECD 301F tests and aquatic toxicity using Daphnia magna .
Advanced: What strategies optimize the compound’s solubility for pharmacological applications?
Methodological Answer:
- Co-Solvency : Use DMSO/water mixtures (≤10% DMSO) to enhance aqueous solubility while avoiding cytotoxicity.
- pH Adjustment : Protonate the methylamino group at pH < 4 (pKa ~9.5) to form water-soluble salts.
- Solid Dispersion : Prepare with polyvinylpyrrolidone (PVP K30) via spray drying to improve bioavailability .
Advanced: How to design experiments analyzing its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes. Key parameters:
- Grid box size: 60 × 60 × 60 Å centered on the heme iron.
- Ligand flexibility: Rotatable bonds in the acetamide moiety .
- In Vitro Validation : Perform enzyme inhibition assays (e.g., CYP3A4) with LC-MS/MS quantification of metabolites.
- ADMET Profiling : Predict pharmacokinetics using SwissADME; focus on BBB permeability and hepatic metabolism .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation .
- PPE : Nitrile gloves (≥8 mil thickness) and polypropylene lab coats to prevent dermal exposure.
- Spill Management : Neutralize with activated carbon (5 g per 1 g compound) and dispose as hazardous waste .
Advanced: How to resolve spectral overlaps in NMR analysis?
Methodological Answer:
- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and resolve overlapping methyl peaks.
- Variable Temperature NMR : Heat to 50°C to sharpen broadened amide proton signals .
- Deuterated Solvents : Compare spectra in D₂O vs. DMSO-d₆ to identify exchangeable protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
